molecular formula C12H19N3O B2719089 N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2094506-29-1

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide

Cat. No. B2719089
CAS RN: 2094506-29-1
M. Wt: 221.304
InChI Key: LVCLHCZLGGVAKK-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPY is a pyrazole-based compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide is not fully understood, but it is believed to act on various signaling pathways in the body. Studies have shown that N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide can inhibit the production of inflammatory cytokines, as well as increase the activity of antioxidant enzymes. These effects are thought to be mediated through the activation of various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide can inhibit the production of reactive oxygen species (ROS), as well as increase the activity of antioxidant enzymes. Additionally, N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One advantage of using N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide exhibits a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide is its relatively high cost compared to other compounds.

Future Directions

There are numerous future directions for research involving N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide. One area of research that has shown promise is the use of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide and its effects on various signaling pathways in the body. Finally, more research is needed to explore the potential applications of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 1,3-dimethyl-5-pyrazolone with 2,2-dimethylpropylamine, followed by the reaction of the resulting product with acryloyl chloride. This method has been shown to yield N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide with high purity and yield.

Scientific Research Applications

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has focused on N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide is its potential as a therapeutic agent for various diseases. Studies have shown that N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-6-11(16)13-10-7-9(14-15(10)5)8-12(2,3)4/h6-7H,1,8H2,2-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCLHCZLGGVAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN(C(=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide

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